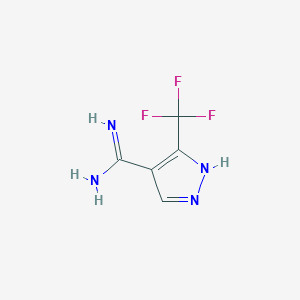

3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)3-2(4(9)10)1-11-12-3/h1H,(H3,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKYWXFPESUXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate . This reaction is followed by cyclization and subsequent functional group transformations to yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions, often involving halogens or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has demonstrated the antimicrobial properties of pyrazole derivatives, including 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide. In a study assessing the antibacterial activity against Salmonella spp., compounds similar to this pyrazole were evaluated for their ability to inhibit biofilm formation and bacterial growth. The results indicated significant antimicrobial efficacy, suggesting potential uses in treating infections caused by resistant bacterial strains .

2. Enzyme Inhibition

The compound has also been studied for its role as an inhibitor in various enzymatic pathways. For instance, it has been shown to modulate enzyme activities related to the Maillard reaction, which is implicated in diabetes complications. This inhibition could lead to therapeutic strategies for managing glycation-related disorders .

3. Antifungal Properties

The antifungal activity of pyrazole derivatives has been explored extensively. In vitro studies have shown that certain derivatives exhibit promising antifungal effects against Candida albicans, with minimal inhibitory concentration (MIC) values indicating their potential as antifungal agents .

Agrochemical Applications

1. Fungicidal Activity

This compound has been investigated for its fungicidal properties. Research indicates that compounds within this family can effectively control fungal pathogens such as Botrytis and Rhizoctonia solani, making them suitable candidates for agricultural fungicides . The mechanism involves direct application methods to plants or soil treatment.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in 2021, the antimicrobial efficacy of pyrazole derivatives was tested against various strains of Salmonella. The results showed that certain derivatives had significant inhibitory effects on biofilm formation, indicating their potential as therapeutic agents against resistant bacterial infections .

Case Study 2: Agricultural Application

A field trial assessed the effectiveness of pyrazole-based fungicides on crop yield and fungal disease control. The application of these compounds resulted in a marked reduction in fungal infections and improved crop health, demonstrating their practical utility in agriculture .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carboximidamide Derivatives

Structural Variations and Substituent Effects

The pyrazole-carboximidamide scaffold is highly modular, with substitutions at the 3-, 4-, and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide and key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Pyrazole-Carboximidamide Derivatives

*Estimated based on analogous structures.

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The -CF₃ group in the target compound provides moderate electron-withdrawing effects compared to -NO₂ in compound (9), which may reduce metabolic degradation compared to highly reactive nitro groups .

- Lipophilicity : The -CF₃ substituent increases logP values relative to -OCH₃ (compound 1) but less than halogens (-Cl, -Br), balancing membrane permeability and solubility .

- Biological Interactions : Unlike phenyl-substituted analogs (e.g., compound 3), the -CF₃ group may engage in unique hydrophobic interactions, akin to its role in nilotinib, a tyrosine kinase inhibitor .

Physicochemical and Stability Profiles

Table 2: Comparative Physicochemical Properties

- Stability : The carboximidamide group in the target compound is less prone to hydrolysis than ester or amide functionalities in other analogs, contributing to its stability .

- Thermal Behavior : Higher melting points in halogenated analogs (e.g., compound 3) suggest stronger crystal packing interactions compared to the -CF₃ derivative.

Biological Activity

3-(Trifluoromethyl)-1H-pyrazole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential applications.

The compound features a trifluoromethyl group, which enhances its lipophilicity and may improve its ability to penetrate cell membranes. This structural characteristic allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Compounds with similar structures have been shown to modulate enzyme activities and receptor interactions, suggesting a multifaceted mechanism of action.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with various receptors, potentially influencing signaling pathways related to inflammation, cancer, and other diseases.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.08 |

| Compound B | U87 | 45.2 |

| Compound C | A549 | 25.72 |

These results highlight the potential of this compound in developing anticancer therapies .

Antifungal Activity

A study explored the antifungal properties of pyrazole carboximidamides against Candida species. The results demonstrated that these compounds could inhibit fungal growth with low cytotoxicity towards human cells.

| Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (CC50 µM) |

|---|---|---|

| Compound D | 15.6 mg/mL | >100 |

| Compound E | 20 mg/mL | >100 |

These findings suggest that this compound could serve as a potential antifungal agent .

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. In animal models, certain compounds exhibited significant reduction in inflammation markers, indicating their potential use in treating inflammatory diseases.

Case Studies

- Anticancer Study : A recent investigation into the anticancer activity of pyrazole derivatives revealed that a specific derivative significantly inhibited tumor growth in xenograft models, demonstrating its potential as an effective cancer treatment .

- Antifungal Research : Another study focused on the antifungal effects of pyrazole carboximidamides against drug-resistant Candida strains. The results indicated a promising profile for further development as new antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide, and how do reaction conditions influence yield and purity?

- Methodology : The carboximidamide group can be introduced via hydroxylamine derivatives reacting with nitriles or through cyclization reactions. For example, hydroxylamine hydrochloride in ethanol under reflux (60–80°C) with catalytic acetic acid facilitates the formation of the carboximidamide moiety . Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., sodium azide for click chemistry) are critical for regioselectivity and minimizing side products .

- Data Optimization : Monitor reaction progress via TLC or LC-MS. Purify using silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and tautomeric forms?

- Analytical Techniques :

- NMR : -NMR (400 MHz, DMSO-) resolves tautomeric equilibria; peaks at δ 12.43 (s, NH) and δ 8.69 (d, pyrazole-H) confirm substitution patterns .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. The trifluoromethyl group’s electron-withdrawing effects influence bond angles and packing .

- Mass Spectrometry : ESI-MS (m/z 311.1 [M+1]) validates molecular weight .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?

- Impurity Profile : Byproducts include regioisomeric pyrazoles (e.g., 1H-pyrazole-5-carboximidamide derivatives) due to incomplete regiocontrol during cyclization.

- Mitigation : Optimize reaction time and temperature. For example, maintaining temperatures below 80°C reduces decomposition of intermediates. Use preparative HPLC for challenging separations .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The -CF group increases electrophilicity at the pyrazole ring, enhancing interactions with biological targets (e.g., kinase active sites) .

- Experimental Validation : Compare Hammett substituent constants (σ for -CF = 0.43) to correlate electronic effects with reaction rates in nucleophilic substitutions .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Case Study : If in vitro enzyme inhibition (IC = 50 nM) does not translate to cellular activity, assess membrane permeability via PAMPA assays. Modify logP (e.g., via prodrug strategies) using ester derivatives (e.g., ethyl carboxylates) to improve bioavailability .

- Data Harmonization : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to validate target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for specific therapeutic targets?

- SAR Framework :

- Core Modifications : Replace pyrazole with triazole (bioisostere) to assess potency shifts .

- Substituent Variation : Introduce electron-donating groups (e.g., -OCH) at the 4-position to modulate pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.